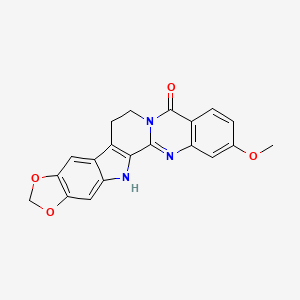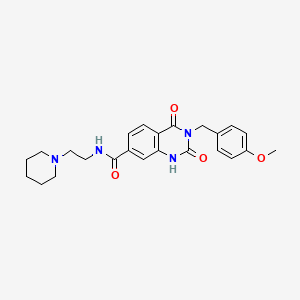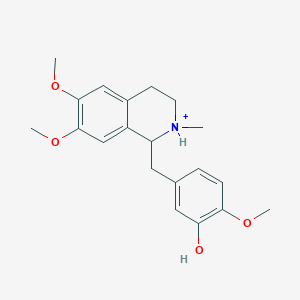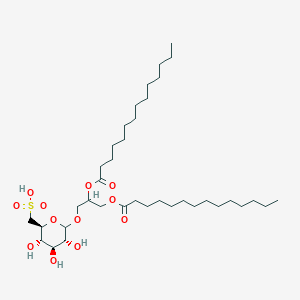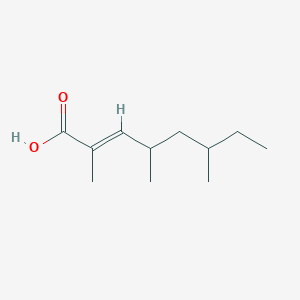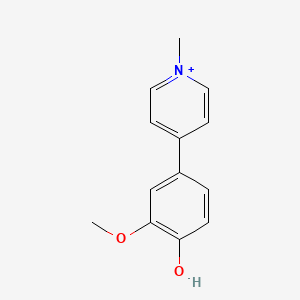
5-dehydro-D-gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-dehydro-D-gluconate is a carbohydrate acid anion that is the conjugate base of 5-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a carbohydrate acid anion and a monocarboxylic acid anion. It is a conjugate base of a 5-dehydro-D-gluconic acid.
Wissenschaftliche Forschungsanwendungen
Production as a Precursor for Industrial Substances
5-Keto-D-gluconate (5-KGA), a derivative of 5-dehydro-D-gluconate, shows promising applications in the industrial sector, particularly as a precursor for L-(+)-tartaric acid. Enhancement in its production has been achieved by genetically engineering Gluconobacter oxydans and utilizing a dissolved oxygen control strategy. This enhanced production method resulted in a 10% increase in 5-KGA production and a 24.5% increase in cell yield, which is significant for industrial applications (Yuan et al., 2016).
Catalytic Mechanism Insights
Gluconate 5-dehydrogenase (Ga5DH) is a key enzyme involved in the conversion of D-gluconate to 5-keto-D-gluconate. The structural analysis of Ga5DH from Streptococcus suis offers valuable insights into its catalytic mechanism, crucial for understanding the metabolic pathways involving 5-dehydro-D-gluconate (Zhang et al., 2009).
Enzymatic Conversion Processes
Studies have shown that the gluconate dehydrogenase from Gluconobacter suboxydans can convert gluconic acid into 5-KGA, which can then be transformed into tartaric acid semialdehyde. This provides a foundation for fermentation-based processes to convert glucose directly into tartaric acid (Salusjärvi et al., 2004).
Bioelectrocatalytic Applications
The enzyme d-gluconate dehydrogenase has been successfully applied in bioelectrocatalytic systems. When coated on various electrode types, it facilitates the anodic currents for electrocatalytic oxidation of d-gluconate, showing potential for electrochemical sensor applications (Ikeda et al., 1993).
Industrial Biotechnology
In Gluconobacter species, 5-keto-d-gluconate production is catalyzed by a major polyol dehydrogenase, which plays a pivotal role in the oxidation of sugar alcohols. This enzyme system's unique ability to oxidize d-gluconate and its importance in industrial biotechnology processes has been highlighted (Matsushita et al., 2003).
Eigenschaften
Produktname |
5-dehydro-D-gluconate |
|---|---|
Molekularformel |
C6H9O7- |
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
IZSRJDGCGRAUAR-MROZADKFSA-M |
Isomerische SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Synonyme |
5-keto-d-gluconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



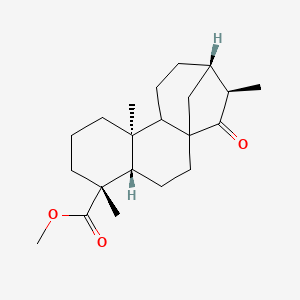

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

